molecular formula C18H32I2O2 B10859250 Oleic acid I 131

Oleic acid I 131

Katalognummer: B10859250
Molekulargewicht: 542.3 g/mol
InChI-Schlüssel: AJLNCCBKZPMARL-LMSMACSHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oleic acid I-131 is a radiolabeled form of oleic acid (C18:1, n-9), a monounsaturated omega-9 fatty acid, where the iodine-131 isotope is incorporated for diagnostic purposes. This compound has been extensively utilized in medical research to study gastrointestinal lipid absorption and myocardial metabolism due to its ability to mimic natural fatty acid behavior while enabling precise tracking via gamma radiation detection . For instance, in germ-free and conventionalized rats, oleic acid I-131 absorption rates were similar after correcting for delayed gastric emptying, highlighting its reliability in metabolic studies . Its application in myocardial imaging further underscores its role in assessing cardiac lipid utilization under pathological conditions, such as post-coronary embolization in dogs .

Eigenschaften

Molekularformel

C18H32I2O2

Molekulargewicht

542.3 g/mol

IUPAC-Name

(Z)-9,10-bis(131I)(iodanyl)octadec-9-enoic acid

InChI

InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16-/i19+4,20+4

InChI-Schlüssel

AJLNCCBKZPMARL-LMSMACSHSA-N

Isomerische SMILES

CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/[131I])/[131I]

Kanonische SMILES

CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism

The iodine monochloride (ICl) addition method exploits the electrophilic addition of 131I^{131}\text{I} across the double bond of oleic acid. This approach, developed by Anghileri (1965), involves dissolving oleic acid in a chloroform-alcohol solution containing carrier-free 131I^{131}\text{I}. The reaction proceeds as follows:

CH3(CH2)7CH=CH(CH2)7COOH+IClCH3(CH2)7CH(I)-CH(Cl)(CH2)7COOH\text{CH}3(\text{CH}2)7\text{CH}=\text{CH}(\text{CH}2)7\text{COOH} + \text{ICl} \rightarrow \text{CH}3(\text{CH}2)7\text{CH(I)-CH(Cl)}(\text{CH}2)7\text{COOH}

The product is purified via solvent extraction and column chromatography to remove unreacted iodide.

Optimization and Yields

Key parameters include:

  • Temperature : 25–30°C to minimize side reactions.

  • Molar ratio : 1:1.2 (oleic acid:ICl) ensures complete iodination.

  • Solvent system : Chloroform-benzene (2:1) enhances separation efficiency.

Table 1: Performance of ICl Addition Method

ParameterValueSource
Radiochemical yield62–64%
Specific activity1.2–1.5 mCi/mg
Purity>95%

Bromine Replacement Labeling Technique

Synthesis of ω-Bromooleic Acid Precursors

This method involves substituting terminal bromine in brominated oleic acid analogs (e.g., 16-bromo-9-hexadecenoic acid) with 131I^{131}\text{I}. The reaction occurs in acetone under reflux conditions:

R-Br+Na131IR-131I+NaBr\text{R-Br} + \text{Na}^{131}\text{I} \rightarrow \text{R-}^{131}\text{I} + \text{NaBr}

Purification via anion-exchange resins removes residual bromide.

Advantages Over ICl Addition

  • Higher specificity : Targets terminal positions, preserving the double bond.

  • Reduced isomerization : Avoids formation of elaidic acid (trans-isomer).

Table 2: Comparative Yields of Bromine Replacement

CompoundYield (%)Specific Activity (mCi/mg)
16-Iodo-9-hexadecenoic acid741.8–2.5
11-Iodoundecanoic acid821.6–2.0
6-Iodohexanoic acid891.9–2.3
Data sourced from.

Direct Iodination Using Chloroform-Alcohol Solutions

Procedure Overview

A simplified method from the Polish Academy of Sciences (1964) employs direct iodination in chloroform-methanol (3:1) with 131I^{131}\text{I}-labeled iodine chloride. The process achieves high specific activity (up to 2.5 mCi/mg) but requires stringent control of pH (<7) to prevent hydrolysis.

Challenges and Mitigation

  • Radiolysis : Additives like ascorbic acid stabilize the product.

  • Sublimation losses : Conduct reactions in sealed systems to retain volatile 131I^{131}\text{I}.

Quality Control and Purification Strategies

Chromatographic Separation

Paper chromatography on cupric hydroxide-impregnated cellulose effectively separates oleic acid I-131 from free iodide. A chloroform-benzene mobile phase yields distinct RfR_f values:

  • Oleic acid I-131: Rf=0.8R_f = 0.8

  • Free iodide: Rf=0.1R_f = 0.1.

Gel Permeation and Anion Exchange

Post-labeling purification using Bio-Gel P-10 columns and Dowex 1×8 resins ensures >98% radiochemical purity.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Time (h)Stability (48h)
ICl addition62–6495585
Bromine replacement74–8998493
Direct iodination70–7590678

Bromine replacement offers superior yield and stability, making it preferable for clinical applications.

Applications in Medical Research

Oleic acid I-131 is utilized in:

  • Myocardial imaging : Uptake studies in ischemic heart disease.

  • Cancer metabolism : Tracking lipid utilization in tumors .

Analyse Chemischer Reaktionen

Types of Reactions

Oleic acid undergoes typical reactions of carboxylic acids and alkenes. These include:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nonanoic acid, azelaic acid.

    Reduction: Stearic acid.

    Substitution: Dibromide, glycol

Wissenschaftliche Forschungsanwendungen

Oleic acid I 131 has various applications in scientific research:

    Chemistry: Used to study the behavior of fatty acids in different chemical reactions.

    Biology: Helps in understanding the metabolism and distribution of fatty acids in biological systems.

    Medicine: Used in diagnostic imaging to track the distribution of fatty acids in the body.

    Industry: Applied in the development of oleogels and other fat-based products .

Wirkmechanismus

Oleic acid I 131 exerts its effects by integrating into biological membranes and influencing cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression. It may directly regulate the synthesis and activities of antioxidant enzymes and has anti-inflammatory effects by inhibiting proinflammatory cytokines and activating anti-inflammatory ones .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Triolein I-131

Triolein I-131, a triglyceride labeled with iodine-131, shares diagnostic utility with oleic acid I-131 but differs structurally and functionally. While both compounds are used to study lipid absorption, triolein requires enzymatic hydrolysis (lipolysis) to release oleic acid for absorption. In germ-free rats, triolein I-131 and oleic acid I-131 exhibited comparable absorption rates once gastric emptying disparities were accounted for, suggesting similar terminal absorption mechanisms . However, triolein’s reliance on lipase activity makes it less suitable for evaluating impaired lipolytic conditions, whereas oleic acid I-131 bypasses this step, offering direct insights into fatty acid uptake.

Comparison with Metabolic Derivatives

γ-Dodecalactone and 10-Ketostearic Acid

Oleic acid serves as a substrate for microbial biotransformation into high-value compounds like γ-dodecalactone (a peach/floral flavorant) and 10-ketostearic acid (used in lubricants). Micrococcus luteus PCM525 catalyzes a one-step conversion of oleic acid to γ-dodecalactone via hydration, β-oxidation, and cyclization, achieving up to 34% yield under optimized pH (7.0) and glucose-supplemented conditions . In contrast, Rhodococcus and Dietzia strains selectively produce 10-ketostearic acid with >95% conversion efficiency, emphasizing microbial specificity in derivative synthesis .

Table 1: Biotransformation Efficiency of Oleic Acid Derivatives

Substrate Product Microorganism Conversion (%) Conditions
Oleic acid γ-Dodecalactone M. luteus PCM525 34 pH 7.0, 1% glucose
Oleic acid 10-Ketostearic acid R. erythropolis 95 Resting cells, buffer
10-Hydroxystearic acid γ-Dodecalactone M. luteus PCM525 78 0.25% substrate, 7 days

Data derived from

Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs, such as 5-OAHSA (oleic acid esterified to hydroxy stearic acid), are endogenous lipids linked to improved insulin sensitivity.

Palmitic Acid (C16:0) vs. Oleic Acid

Palmitic acid, a saturated fatty acid, elevates LDL cholesterol by +4% energy intake compared to oleic acid, which reduces LDL levels in hypercholesterolemic individuals . In hepatocytes, palmitic acid induces endoplasmic reticulum stress and apoptosis, whereas oleic acid promotes lipid droplet formation (steatosis) without significant cytotoxicity, enhancing tolerance to ischemia-reperfusion injury .

Palmitoleic Acid (C16:1, n-7)

Despite its monounsaturated classification, palmitoleic acid behaves like a saturated fat, raising LDL cholesterol similarly to palmitic acid (+4% energy intake) and reducing HDL cholesterol, unlike oleic acid .

Table 2: Plasma Lipid Effects of Dietary Fatty Acids

Fatty Acid LDL Cholesterol HDL Cholesterol Apoptogenicity (Hepatocytes)
Oleic acid Neutral Low
Palmitic acid ↑↑ Neutral High
Palmitoleic acid ↓↓ Moderate

Data from

Petroselinic Acid (C18:1, n-12)

A structural isomer of oleic acid, petroselinic acid-derived sophorolipids exhibit superior surfactant properties. Petroselinic acid lactones have a critical micelle concentration (CMC) of 4.2 mg/L, compared to 45.1 mg/L for oleic acid lactones, indicating enhanced industrial applicability .

Table 3: Surfactant Properties of Sophorolipids

Sophorolipid Type CMC (mg/L) Surface Tension (mN/m)
Petroselinic lactone 4.2 34.3
Oleic acid lactone 45.1 33.9
Petroselinic acid 154 42.0
Oleic acid acid 245 40.9

Adapted from

Industrial and Nutritional Comparisons

Olive Oil vs. High-Oleic Oils

Although canola and sunflower oils contain oleic acid levels comparable to olive oil, the latter’s cardiovascular benefits arise from synergistic phenolic compounds (e.g., hydroxytyrosol) and omega-3/omega-6 balance, which reduce inflammation and LDL oxidation .

Microbial Biotransformation Efficiency

M. luteus PCM525 achieves higher γ-dodecalactone yields (34%) compared to Rhodococcus spp., which prioritize 10-ketostearic acid production. Surfactant additives (e.g., Tween 80) further enhance oleic acid conversion by 15% in microbial systems .

Q & A

Q. Key Considerations :

  • Use shielding for radiation safety during synthesis .
  • Validate purity to avoid artifacts in downstream experiments .

Basic: How should researchers account for the radioactive decay of I-131 when designing experiments with Oleic acid I-131?

Answer:
I-131 has a half-life of ~8 days. Experimental timelines must include decay correction using the formula:
A=A0×eλtA = A_0 \times e^{-\lambda t}

where λ=ln(2)/T1/2\lambda = \ln(2)/T_{1/2}.

  • Strategies :
    • Schedule replicates to account for activity loss.
    • Normalize data to the reference timepoint (e.g., synthesis date) .
    • Use fresh batches for longitudinal studies exceeding 2-3 half-lives .

Table 1 : Decay Correction Factors Over Time

Days Post-SynthesisRemaining Activity (%)
0100
850
1625

Advanced: What methodological considerations are critical when using Oleic acid I-131 in in vivo metabolic studies?

Answer:

  • Dosimetry : Calculate administered activity to balance detection sensitivity and radiation exposure limits (e.g., ≤30 µCi/g in rodents) .
  • Tissue Distribution : Use autoradiography or gamma scintigraphy to track uptake. Normalize data to organ weight and decay time .
  • Ethical Compliance : Adhere to institutional guidelines for radioactive material use in animals .

Q. Challenges :

  • Metabolite interference: Separate free I-131 from labeled oleic acid using lipid extraction protocols .
  • Model variability: Compare results across species using allometric scaling .

Advanced: How can researchers resolve discrepancies in pharmacokinetic data obtained from Oleic acid I-131 across different experimental models?

Answer:
Discrepancies often arise from:

  • Model-specific metabolism : Rodents vs. humans differ in lipid-processing enzymes.
  • Data normalization : Express results as %ID/g (injected dose per gram) to standardize comparisons .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-subject variability .

Table 2 : Common Pitfalls in Cross-Model Comparisons

IssueResolution
Varied sampling timesAlign to biological half-life
Differing detection methodsValidate with orthogonal techniques (e.g., LC-MS vs. gamma counting)

Basic: What are the recommended safety protocols for handling Oleic acid I-131 in a laboratory environment?

Answer:

  • PPE : Wear lab coats, gloves, and thyroid shields (I-131 accumulates in the thyroid) .
  • Containment : Use fume hoods for synthesis and handling. Store in lead-lined containers .
  • Waste Management : Dispose of liquid waste via decay-in-storage (≥10 half-lives) .

Advanced: What analytical techniques are most effective for quantifying the distribution of Oleic acid I-131 in biological tissues?

Answer:

  • Gamma Counting : Quantifies total radioactivity but lacks spatial resolution .
  • Autoradiography : Provides micron-level resolution for tissue sections .
  • SPECT/CT Imaging : Combines 3D distribution with anatomical context .

Q. Method Selection Criteria :

TechniqueSensitivityResolutionCost
Gamma CountingHighLowLow
AutoradiographyModerateHighModerate
SPECT/CTModerateMediumHigh

Basic: How does the radiolabeling of oleic acid with I-131 affect its chemical stability and reactivity in experimental conditions?

Answer:

  • Stability : Radiolysis from I-131 decay can degrade oleic acid. Stabilize with antioxidants (e.g., BHT) and store at -20°C .
  • Reactivity : Iodination may alter lipid bilayer interactions. Compare labeled vs. unlabeled oleic acid in control experiments .

Advanced: What strategies can be employed to minimize the impact of I-131's short half-life on longitudinal studies involving Oleic acid I-131?

Answer:

  • Batched Synthesis : Prepare multiple batches staggered over time .
  • Activity Adjustment : Increase initial activity to compensate for decay in later timepoints .
  • Hybrid Tracers : Co-administer a stable isotope (e.g., C-13 oleic acid) for parallel LC-MS analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.